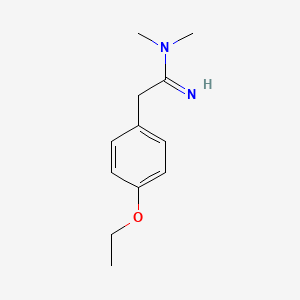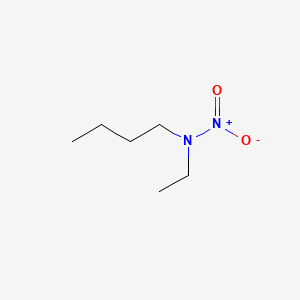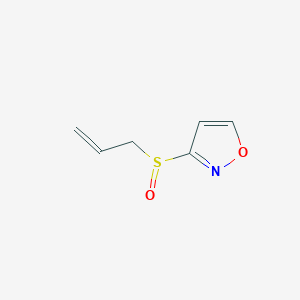
3-(Allylsulfinyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Allylsulfinyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with an allylsulfinyl group. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . The presence of the allylsulfinyl group adds unique chemical properties to the compound, making it a subject of interest in synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allylsulfinyl)isoxazole typically involves the cycloaddition of nitrile oxides with unsaturated compounds, a common method for constructing isoxazole rings . One approach involves the reaction of an allylsulfinyl-substituted nitrile oxide with an alkyne under mild conditions to form the desired isoxazole .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the cycloaddition reactions. These methods ensure high yields and purity while maintaining cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-(Allylsulfinyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The allylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the isoxazole ring, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under mild acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Functionalized isoxazole derivatives with various substituents.
Aplicaciones Científicas De Investigación
3-(Allylsulfinyl)isoxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Allylsulfinyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: The parent compound with a simple isoxazole ring.
3-(Methylsulfinyl)isoxazole: Similar structure with a methylsulfinyl group instead of an allylsulfinyl group.
3-(Phenylsulfinyl)isoxazole: Contains a phenylsulfinyl group, offering different chemical properties.
Uniqueness
3-(Allylsulfinyl)isoxazole is unique due to the presence of the allylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C6H7NO2S |
|---|---|
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
3-prop-2-enylsulfinyl-1,2-oxazole |
InChI |
InChI=1S/C6H7NO2S/c1-2-5-10(8)6-3-4-9-7-6/h2-4H,1,5H2 |
Clave InChI |
RGJGFFGBVUKSEJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCS(=O)C1=NOC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


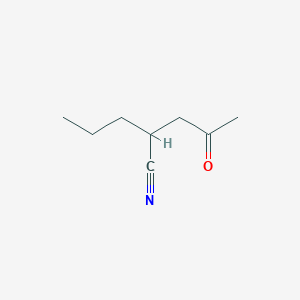
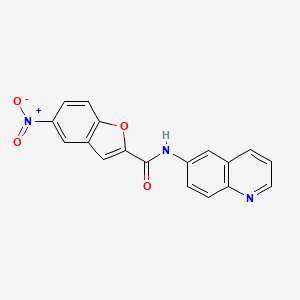
![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
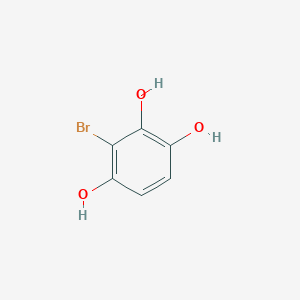

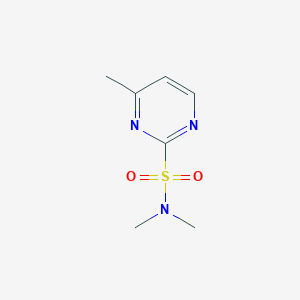

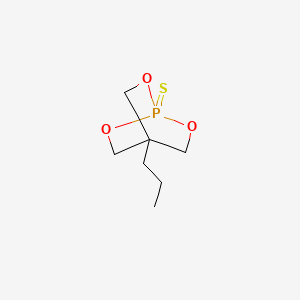
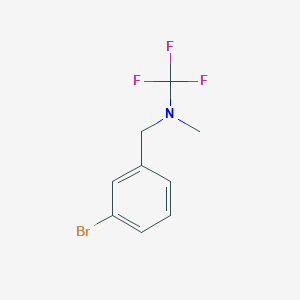
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
